4-Formyl-2-methoxyphenyl phenylcarbamate
Description
Overview of the Carbamate (B1207046) Chemical Class and its Broad Significance in Organic Synthesis
Carbamates, also known as urethanes, are a significant class of organic compounds characterized by the functional group consisting of a carbonyl group flanked by an ether and an amine linkage (>N−C(=O)−O−). wikipedia.orgdbpedia.org Formally, they are esters of the unstable carbamic acid (NH₂COOH). wikipedia.orgresearchgate.net This structural motif is a hybrid of an amide and an ester, which imparts notable chemical and proteolytic stability. researchgate.net
The versatility of carbamates has established them as crucial components in numerous areas of organic synthesis and materials science. researchgate.net Their synthesis is well-established through several reliable methods, including the reaction of isocyanates with alcohols, the alcoholysis of carbamoyl (B1232498) chlorides, or from chloroformates and amines. wikipedia.org In contemporary synthesis, carbamates are widely utilized as:
Protecting Groups: The carbamate group is an effective protecting group for amines and, in some contexts, alcohols, due to its stability under a range of reaction conditions and the availability of various methods for its selective removal. fiveable.me
Intermediates in Pharmaceuticals and Agrochemicals: The carbamate functional group is a key structural feature in many biologically active molecules, including pharmaceuticals and agrochemicals like pesticides, herbicides, and fungicides. researchgate.netresearchgate.net
Building Blocks for Polymers: Carbamate linkages are the defining feature of polyurethanes, an important family of plastics with diverse applications. wikipedia.orgdbpedia.org
The carbamate functionality's influence on the reactivity and selectivity of molecules makes it a valuable tool for chemists to control reaction outcomes. fiveable.me
Contextualization of 4-Formyl-2-methoxyphenyl Phenylcarbamate within Phenolic Carbamate Chemistry
Phenolic carbamates, or aryl carbamates, are a specific subset of carbamates where the carbamate's oxygen atom is attached to an aromatic ring. researchgate.netresearchgate.net These compounds are important structural motifs in the synthesis of drugs and other industrial chemicals. researchgate.netresearchgate.net They are typically synthesized from phenols, for example, through reaction with an isocyanate or by reacting the phenol (B47542) with phosgene (B1210022) (or a substitute like triphosgene) to form an aryl chloroformate in situ, which then reacts with an amine. researchgate.netresearchgate.net
This compound fits squarely within this class. Its structure consists of a phenylcarbamate group attached to the phenolic oxygen of a vanillin-derived ring. Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a well-known phenolic aldehyde, and this compound represents a modification where the acidic phenolic hydroxyl group has been converted into a phenylcarbamate ester. This transformation alters the electronic properties and reactivity of the parent phenol, opening up different synthetic pathways. The cleavage of such aryl carbamates can be a method to regenerate the parent phenol under specific conditions. organic-chemistry.org
The table below summarizes the key properties of the title compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 76455-58-8 |
| Molecular Formula | C₁₅H₁₃NO₄ |
| Molecular Weight | 271.28 g/mol |
| Melting Point | 116-119 °C |
Data sourced from Matrix Scientific and ChemSpider. 1int.co.ukchemspider.com
Research Rationale and Scope of Investigation for the Chemical Compound
The specific research interest in this compound stems from its nature as a multifunctional building block for organic synthesis. The rationale for its investigation is based on the combined reactivity of its distinct functional groups: the aldehyde, the methoxy (B1213986) group, and the phenylcarbamate.
Research Rationale:
Versatile Intermediate: The compound serves as a valuable intermediate. The aldehyde (formyl) group is a reactive handle for a wide array of chemical transformations, including Schiff base condensations to form imines, Wittig reactions, reductions to alcohols, and oxidations to carboxylic acids. researchgate.net
Modified Phenolic Reactivity: The conversion of the phenolic hydroxyl group of vanillin to a phenylcarbamate modifies its reactivity. The carbamate can act as a directing group for ortho-metalation reactions or be used as a stable precursor that can later be cleaved to release the phenol. organic-chemistry.org
Polymer and Materials Science: Aldehyde-functionalized molecules are often used as monomers or cross-linkers in the synthesis of polymers. For instance, related structures like bis-(4-formyl-2-methoxyphenyl) terephthalate (B1205515) are used to create porous organic polymers for applications such as gas capture. researchgate.net
Scope of Investigation: The scope of research involving this compound would logically include:
Exploring its utility in multi-step syntheses of more complex target molecules, such as natural product analogues or pharmaceutical scaffolds.
Investigating its polymerization potential, either through reactions of the aldehyde group or by incorporating it into larger polymer backbones.
Studying the influence of the substituted phenyl ring on the stability and cleavage of the carbamate linkage compared to simpler phenolic carbamates.
In essence, this compound is a platform molecule whose value lies in the synthetic possibilities offered by its combination of functional groups, positioning it as a useful tool in the toolbox of synthetic organic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-14-9-11(10-17)7-8-13(14)20-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHKVIUVCDGJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Formyl 2 Methoxyphenyl Phenylcarbamate and Analogous Structural Motifs
Direct Synthesis of 4-Formyl-2-methoxyphenyl Phenylcarbamate via Esterification Processes
The most straightforward route to this compound involves the direct reaction between the phenolic hydroxyl group of 4-formyl-2-methoxyphenol (vanillin) and the isocyanate group of phenyl isocyanate. This reaction is a classic example of nucleophilic addition to an isocyanate.
Condensation of 4-Formyl-2-methoxyphenol with Phenyl Isocyanate
The synthesis of this compound can be accomplished through the reaction of 4-formyl-2-methoxyphenol with phenyl isocyanate. ontosight.ai This reaction is typically facilitated by a base catalyst. The mechanism involves the deprotonation of the phenolic hydroxyl group of vanillin (B372448) by the base, creating a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the isocyanate group in phenyl isocyanate. A subsequent proton transfer yields the final carbamate (B1207046) product. The presence of both an electron-withdrawing formyl group and an electron-donating methoxy (B1213986) group on the phenolic ring can influence the reactivity of the hydroxyl group.
The general reaction is as follows:
Scheme 1: General reaction for the synthesis of this compound.
Catalytic Approaches in Phenolic Carbamate Synthesis
The synthesis of phenolic carbamates can be significantly influenced by the choice of catalyst. While base catalysis is common for the reaction between phenols and isocyanates, other catalytic systems have been developed to enhance reaction rates and yields. The nature of the catalyst can affect the reaction mechanism, with some catalysts activating the phenol (B47542) and others activating the isocyanate.
For the reaction of phenols with isocyanates, base-catalyzed mechanisms are well-documented. rsc.org The reaction can proceed through different pathways depending on the acidity of the phenol and the strength of the base. For acidic phenols, the base typically deprotonates the phenol to form a highly nucleophilic phenoxide, which then attacks the isocyanate. rsc.org
Exploration of General Carbamate Synthesis Strategies Applied to Related Compounds
Broader synthetic strategies for carbamate formation, particularly those employing metal catalysts, provide valuable insights and alternative routes to compounds structurally related to this compound. These methods often offer improved selectivity and milder reaction conditions.
Metal-Catalyzed Carbamate Formation (e.g., Zinc(II)-Mediated Protocols)
Zinc(II) salts have emerged as effective catalysts for the synthesis of carbamates from alcohols and either isocyanates or their precursors like carbamoyl (B1232498) chlorides. nih.gov These protocols are attractive due to the low toxicity and cost-effectiveness of zinc catalysts.
In zinc-catalyzed carbamate synthesis from alcohols and carbamoyl chlorides, a plausible mechanism involves the in-situ generation of an isocyanate intermediate. nih.gov The Lewis acidic zinc chloride is proposed to coordinate with the carbamoyl chloride, facilitating the elimination of a chloride ion and the formation of a highly reactive isocyanate. The alcohol then undergoes nucleophilic addition to this intermediate to form the carbamate.
A proposed mechanism for the zinc chloride-catalyzed reaction of an alcohol with a carbamoyl chloride is depicted below:
Scheme 2: Plausible mechanism for ZnCl₂-catalyzed carbamate synthesis from an alcohol and a carbamoyl chloride, proceeding through an isocyanate intermediate.
Lewis acids like boranes have also been studied in reactions involving isocyanates, where they can activate the isocyanate towards nucleophilic attack. nih.gov
The zinc chloride-catalyzed synthesis of carbamates has been shown to be effective for a variety of aromatic and aliphatic alcohols. nih.gov A study demonstrated that phenols, including those with electron-withdrawing groups (e.g., p-nitrophenol) and electron-donating groups, can be successfully converted to their corresponding carbamates in good yields. nih.gov The reaction conditions are generally mild, though in some cases, elevated temperatures may be required to achieve optimal yields. The chemoselectivity of the reaction is a significant advantage, as functional groups such as nitro, keto, aldehyde, and alkoxy are tolerated. nih.gov
The table below summarizes the results for the synthesis of various carbamates from different phenols using a zinc chloride catalyst and N,N-dimethyl carbamoyl chloride, highlighting the broad substrate scope. nih.gov
| Phenol Substrate | Product Yield (%) |
|---|---|
| p-Nitrophenol | 86 |
| Phenol | 76 |
| p-Cresol | 75 |
| p-Chlorophenol | 81 |
| 3-Methoxyphenol | 78 |
The influence of substituents on the phenolic ring can affect the rate of carbamate formation. Electron-donating groups on the benzyl (B1604629) ring have been shown to accelerate the fragmentation of related nitrobenzyl carbamates, suggesting they can stabilize developing positive charges in transition states. researchgate.net Conversely, the acidity of the phenol is also a key factor, with more acidic phenols sometimes leading to higher yields in certain carbamate synthesis protocols. organic-chemistry.org
Phosgene-Free Synthetic Routes for Carbamate Derivatives
The traditional use of phosgene (B1210022) and its derivatives for carbamate synthesis is increasingly being replaced by safer and more environmentally benign alternatives due to phosgene's extreme toxicity. google.comoup.com These modern methods avoid hazardous reagents while often providing high yields and selectivity.
A prominent green alternative utilizes carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 building block. psu.edursc.orgnih.gov The general strategy involves the reaction of an amine with CO₂ to form a carbamic acid intermediate, which is then reacted with an electrophile. oup.comnih.gov For the synthesis of aromatic carbamates, this can involve the direct conversion of an amine, CO₂, and a silicate (B1173343) ester, catalyzed by a superbase-derived protic ionic liquid, with yields reaching up to 96%. rsc.org Another approach employs a three-component coupling of amines, CO₂, and halides, facilitated by cesium carbonate, which proceeds under mild conditions. nih.govorganic-chemistry.org
Metal alkoxides, such as titanium methoxide (B1231860) (Ti(OMe)₄), can also facilitate the one-pot synthesis of N-phenylcarbamates from an aromatic amine and CO₂ under pressure, achieving high yields in very short reaction times. oup.comresearchgate.netoup.com These phosgene-free routes represent a significant advancement in sustainable chemical manufacturing. psu.edursc.org
Table 1: Comparison of Selected Phosgene-Free Carbamate Synthesis Methods
| Method | Key Reagents | Catalyst/Base | Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|
| Amine-CO₂-Halide Coupling | Amine, CO₂, Alkyl Halide | Cesium Carbonate, TBAI | Mild, short reaction times | Good to High | nih.govorganic-chemistry.org |
| Amine-CO₂-Silicate Ester | Amine, CO₂, Silicate Ester | Protic Ionic Liquid [DBUH][OAc] | 5 MPa CO₂, 150 °C | Up to 96% | rsc.org |
| Amine-CO₂-Metal Alkoxide | Aromatic Amine, CO₂, Ti(OMe)₄ | None | 5 MPa CO₂ | 85% in 20 min | oup.comresearchgate.net |
| Amine-CO₂-Alcohol | Aliphatic Amine, CO₂, Alcohol | Basic Catalysts | 2.5 MPa CO₂ | Good | psu.edursc.org |
Microwave-Assisted Synthesis Techniques for Aromatic Esters and Related Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. lew.romdpi.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields and minimizing side product formation. lew.rorsc.org This technology is particularly effective for esterification and carbamoylation reactions. rsc.orgacs.org
For the synthesis of aromatic esters, microwave irradiation enhances the reaction rate by ensuring efficient and uniform heating of the reaction mixture. mdpi.com This leads to a considerable decrease in consumed energy and a reduction in the use of solvents, aligning with the principles of green chemistry. lew.ro Studies have shown that in the synthesis of aromatic bis-esters, yields under microwave irradiation are often substantially higher (at least 75%) than those achieved under conventional conditions. lew.ro
Similarly, the formation of carbamates from amines and reagents like benzyl chloroformate or di-tert-butyl dicarbonate (B1257347) is successfully accelerated by microwave irradiation. researchgate.net This technique has been applied to a wide range of substrates, including functionalized amines, leading to high product conversion in very short reaction times. researchgate.net The rapid, one-pot synthesis of primary amines via reductive N-alkylation of methyl carbamate with aldehydes is another example of an efficient microwave-assisted protocol. organic-chemistry.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Aromatic Esterification | Conventional Heating | Several Hours | Moderate | lew.ro |
| Aromatic Esterification | Microwave Irradiation | Minutes | >75% | lew.ro |
| Carbamoylation of Amines | Conventional Heating | Hours | Satisfactory | researchgate.net |
| Carbamoylation of Amines | Microwave Irradiation | Minutes | High | researchgate.net |
| Ester formation via O-alkylisoureas | Conventional Heating | 16-24 Hours | Good | organic-chemistry.org |
| Ester formation via O-alkylisoureas | Microwave Irradiation | 1-5 Minutes | Excellent | organic-chemistry.org |
Synthesis of Precursor Molecules and Intermediates for the 4-Formyl-2-methoxyphenyl Moiety
The synthesis of the target compound, this compound, fundamentally relies on the strategic derivatization of its key precursor, 4-Formyl-2-methoxyphenol, more commonly known as vanillin.
Derivatization Strategies for 4-Formyl-2-methoxyphenol (Vanillin)
While the aldehyde group can undergo oxidation to a carboxylic acid or reduction to a hydroxyl group, and the methoxy group can be involved in demethylation reactions, the phenolic -OH group is nucleophilic and readily reacts with electrophiles to form esters, ethers, and, critically, carbamates. sciencepg.com The formation of the carbamate is typically achieved by reacting vanillin with an isocyanate or a chloroformate derivative. wikipedia.orgnih.gov For instance, vanillin can serve as the blocking agent for isocyanates, a reaction that is reversible upon heating. researchgate.net This reactivity makes vanillin an ideal starting material for building the 4-Formyl-2-methoxyphenyl moiety of the target carbamate.
Utility of Chloroformate and Isocyanate Intermediates in Carbamate Synthesis
The most direct and widely used methods for synthesizing carbamates from alcohols or phenols involve isocyanate and chloroformate intermediates. nih.govwikipedia.org These reagents are highly effective for creating the carbamate linkage required in this compound.
Isocyanate Route: The reaction of a phenol, such as vanillin, with an isocyanate, like phenyl isocyanate, is a straightforward addition reaction that typically proceeds under mild conditions to form the corresponding carbamate. wikipedia.orgnih.gov This method is highly efficient and avoids the formation of acidic byproducts. The isocyanate itself can be generated via several pathways, including the Curtius rearrangement of an acyl azide (B81097) or, industrially, from the reaction of an amine with phosgene. organic-chemistry.orgwikipedia.org Phosgene-free routes to isocyanates often involve the thermal decomposition of a precursor carbamate. researchgate.netacs.org
Chloroformate Route: An alternative and common method is the reaction of a phenol with a chloroformate, such as phenyl chloroformate. wikipedia.org This is a condensation reaction that requires a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.orgresearchgate.net While effective, this method can sometimes require longer reaction times and a stoichiometric amount of base. nih.gov Chloroformates themselves can be synthesized on-demand through photochemical reactions involving a chloroform (B151607) solution and an alcohol, providing a safer way to handle these reagents. acs.org
Both isocyanates and chloroformates are powerful electrophiles that enable the efficient carbamoylation of the phenolic hydroxyl group of vanillin to yield the desired this compound. google.com
Spectroscopic Characterization Methodologies and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural assignment can be made.
The ¹H NMR spectrum of 4-Formyl-2-methoxyphenyl phenylcarbamate is expected to show distinct signals corresponding to each unique proton environment. The aldehyde proton is the most downfield, typically appearing as a singlet around 9.8-10.0 ppm. The aromatic protons on the two different rings will appear in the characteristic aromatic region (approximately 7.0-8.0 ppm), with their specific shifts and splitting patterns determined by their substitution. The methoxy (B1213986) group protons will present as a sharp singlet, generally in the 3.8-4.0 ppm range. The N-H proton of the carbamate (B1207046) group will also produce a singlet, though its chemical shift can be broad and variable depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom. The carbonyl carbons are most notable, with the aldehyde carbon expected around 190-195 ppm and the carbamate carbonyl appearing further upfield, near 150-155 ppm. The aromatic carbons will generate a series of signals between 110-160 ppm, while the methoxy carbon will have a characteristic signal around 55-60 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | Highly deshielded due to the carbonyl group. |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets (m) | Complex splitting patterns due to coupling between adjacent protons. |
| Carbamate (N-H) | 8.5 - 9.5 | Broad Singlet (br s) | Chemical shift can be variable; may exchange with D₂O. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aldehyde Carbonyl (C=O) | 190 - 195 | Most downfield signal. |
| Carbamate Carbonyl (C=O) | 150 - 155 | Less deshielded than the aldehyde carbonyl. |
| Aromatic Carbons (Ar-C) | 110 - 160 | Multiple signals corresponding to substituted and unsubstituted positions. |
The structure of this compound contains several single bonds (e.g., the C-N bond of the carbamate and the Ar-O bond) around which rotation may be restricted. This can lead to the existence of different stable conformations, or rotamers. Variable-temperature (VT) NMR is the primary technique used to study these dynamic processes.
At low temperatures, the rotation around these bonds may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each rotamer. As the temperature is increased, the rate of interconversion between rotamers increases. This leads to the broadening of the corresponding NMR signals, which eventually coalesce into a single, time-averaged signal at higher temperatures. Analyzing the changes in the NMR spectrum as a function of temperature can provide valuable thermodynamic data about the rotational energy barriers. No specific VT-NMR studies for this compound are currently documented in the public domain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound would be expected to display several characteristic absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibrations. nist.gov The aldehyde C=O stretch typically appears around 1700-1720 cm⁻¹, while the carbamate C=O stretch is found at a slightly higher frequency, often in the 1720-1740 cm⁻¹ range. The N-H stretching vibration of the carbamate group would produce a sharp peak in the 3200-3400 cm⁻¹ region. Additionally, C-H stretching from the aromatic rings and the aldehyde group would be observed just above 3000 cm⁻¹, while the methoxy C-H stretch would be just below 3000 cm⁻¹. The spectrum would also contain C-O and C-N stretching bands and aromatic C=C bending vibrations in the fingerprint region (below 1600 cm⁻¹).
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbamate | N-H Stretch | 3200 - 3400 | Medium-Strong |
| Aromatic/Aldehyde | C-H Stretch | 3000 - 3100 | Medium |
| Methoxy | C-H Stretch | 2850 - 2960 | Medium |
| Carbamate | C=O Stretch | 1720 - 1740 | Strong |
| Aldehyde | C=O Stretch | 1700 - 1720 | Strong |
| Aromatic | C=C Bending | 1450 - 1600 | Medium-Variable |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₅H₁₃NO₄, which corresponds to a molecular weight of 271.27 g/mol . sigmaaldrich.comuni.lu
In a mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at an m/z value of 271. The fragmentation pattern would likely involve the cleavage of the ester and carbamate linkages. Common fragmentation pathways could include the loss of the phenyl isocyanate radical (•NCOPh) or the formation of ions corresponding to the vanillin (B372448) moiety or the phenylcarbamate fragment, providing further confirmation of the compound's structure. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Identity |
|---|---|---|
| Molecular Ion [M]⁺ | 271 | C₁₅H₁₃NO₄ |
| Fragment | 151 | [C₈H₇O₃]⁺ (vanillin cation) |
| Fragment | 121 | [C₇H₅O₂]⁺ (loss of •OCH₃ from vanillin fragment) |
| Fragment | 119 | [C₆H₅NCO]⁺ (phenyl isocyanate cation) |
| Fragment | 93 | [C₆H₅O]⁺ (phenoxy cation) |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
X-ray diffraction analysis of a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-stacking.
For this compound, which has a reported melting point of 116-119°C, obtaining a single crystal suitable for X-ray analysis would be feasible. sigmaaldrich.com The analysis would reveal the planarity of the aromatic rings, the conformation of the carbamate linkage, and how the molecules pack together in the crystal lattice. Specifically, it would be interesting to observe any intramolecular hydrogen bonding between the carbamate N-H and the methoxy oxygen, as well as intermolecular hydrogen bonds that could influence the crystal packing. To date, no public crystal structure data for this compound has been deposited in crystallographic databases.
Computational and Theoretical Chemistry Approaches
Molecular Docking Simulations for Ligand-Receptor Interaction Modeling
There is no publicly available research detailing molecular docking simulations specifically for 4-Formyl-2-methoxyphenyl phenylcarbamate. Studies on structurally related compounds, such as 4-formyl-2-methoxyphenyl-4-chlorobenzoate, have been conducted to predict their interaction with biological targets like COX-2 receptors, but this analysis has not been extended to the phenylcarbamate derivative.
No studies were found that computationally assess the binding affinity or interaction modes of this compound with any biological receptor. Consequently, there is no data available on its binding energy, hydrogen bond interactions, or other non-covalent interactions that would be determined through such simulations.
Quantum Chemical Calculations for Electronic Structure and Reactivity
No specific quantum chemical calculations for this compound have been published in the available scientific literature. Such studies are crucial for understanding the electronic properties and reactivity of a molecule.
There are no Density Functional Theory (DFT) studies available that investigate the reaction pathways involving this compound. This includes analyses of its synthesis, degradation, or metabolic pathways.
While experimental spectroscopic data may exist, no computational studies aimed at predicting the spectroscopic parameters (such as NMR or IR spectra) of this compound were identified.
Conformational Analysis and Potential Energy Surface Mapping
There is no published research on the conformational analysis or potential energy surface (PES) mapping of this compound. This type of analysis is essential for understanding the molecule's three-dimensional structure, stability of different conformers, and the energy barriers between them.
Quantitative Structure-Property Relationship (QSPR) and Structure-Reactivity Relationship (QSRR) Studies
No Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity Relationship (QSRR) studies focusing on this compound were found. These studies are valuable for predicting the physical properties and chemical reactivity of new compounds based on their molecular structure, but such models have not been developed or applied to this specific molecule in the available literature.
Advanced Applications and Functionalization in Chemical Synthesis and Materials Science
A Versatile Building Block in Complex Organic Synthesis
The strategic placement of reactive functional groups on 4-Formyl-2-methoxyphenyl phenylcarbamate makes it a valuable starting material for the synthesis of more complex molecules. Its utility spans the creation of advanced heterocyclic compounds and specific carbamate (B1207046) analogs, which are often key components in various drug discovery and development pathways.
A Precursor for Advanced Heterocyclic Compounds
The reactivity of the formyl group in this compound allows for its participation in a variety of cyclization reactions to form heterocyclic structures. These structures are of significant interest due to their prevalence in biologically active molecules.
β-Lactams: The synthesis of β-lactams, a core structural feature of many antibiotic classes, can be achieved through various synthetic routes. nih.gov One of the most reliable methods is the Staudinger ketene-imine [2+2] cycloaddition. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, the related compound, 2-(4-formyl-2-methoxyphenoxy)acetic acid, is used to generate a vanillinyl ketene (B1206846) in situ for reaction with imines to produce polyfunctionalized β-lactams. researchgate.net This highlights the potential of the vanillin-derived core of this compound to be a precursor for such heterocyclic systems. The general synthesis of β-lactams often involves the reaction of a ketene with an imine, and the formyl group of the title compound could be a handle to introduce the necessary components for such a cycloaddition. researchgate.netresearchgate.net
Pyrimidine (B1678525) Derivatives: Pyrimidines are another class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties. growingscience.comekb.eg The synthesis of pyrimidine derivatives can be achieved through various multi-component reactions. growingscience.com For instance, a one-pot, three-component reaction involving an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can yield pyrimidine derivatives. growingscience.com The formyl group in this compound makes it a suitable aldehyde component for such reactions, enabling the construction of diverse pyrimidine-based structures. nih.govrsc.org
A Synthetic Intermediate for Carbamate Analogs
The carbamate functional group is a key structural motif in many pharmaceuticals. This compound serves as a valuable intermediate for the synthesis of a variety of carbamate analogs. The phenylcarbamate moiety itself can be modified, or the entire molecule can be used as a scaffold to build more complex drug-like molecules. Phenylcarbamates are known to be stable and can be used as protecting groups for amines in peptide synthesis. nih.gov The reactivity of phenylcarbamates of primary amines to form ureas is a useful transformation in medicinal chemistry. nih.gov
Strategic Functionalization for Modified Chemical Properties
The chemical properties of this compound can be finely tuned through strategic functionalization. This allows for the design of derivatives with specific reactivity and selectivity, tailored for particular synthetic pathways.
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity of the formyl and carbamate groups in this compound is influenced by the electronic nature of the substituents on the aromatic rings. The methoxy (B1213986) group on the phenyl ring attached to the carbamate oxygen is an electron-donating group, which can affect the reactivity of the formyl group. The nature of the substituent on the phenyl ring of the carbamate nitrogen also plays a crucial role in the reactivity of the carbamate itself. For instance, the deprotection of N-substituted phenylcarbamates to yield amines is influenced by the nature of the substituent, with bulky groups favoring the formation of the corresponding amine. nih.gov
Design of Derivatives for Targeted Synthetic Pathways
By strategically modifying the structure of this compound, a diverse library of derivatives can be created. For example, the formyl group can be oxidized to a carboxylic acid or reduced to a hydroxyl group, opening up new avenues for further chemical transformations. The phenyl ring of the carbamate can be substituted with various functional groups to modulate the compound's properties. This allows for the rational design of molecules with specific biological targets or desired chemical reactivity for use in complex synthetic sequences.
Potential in Polymer and Materials Chemistry
The bifunctional nature of this compound, possessing both a reactive aldehyde and a carbamate linkage, suggests its potential application in polymer and materials chemistry.
Polyurethane Chemistry: Carbamates are the fundamental repeating unit in polyurethanes. Phenylcarbamates, in particular, have been utilized in the preparation of polyureas. nih.gov The presence of the carbamate group in this compound makes it a potential monomer or chain extender in polyurethane synthesis. The formyl group could be used for post-polymerization modification or to introduce cross-linking sites, thereby influencing the final properties of the polymer. While direct evidence of its use in polyurethane chemistry is not prevalent in the search results, the fundamental chemistry of carbamates supports this potential application.
Exploration in Proteomics Research as a Biochemical Tool
The unique chemical architecture of this compound, featuring both a reactive aldehyde and a carbamate linkage, presents intriguing possibilities for its application as a biochemical tool in the field of proteomics. While direct studies on this specific compound are not extensively documented in publicly available research, its potential can be inferred from the well-established reactivity of its constituent functional groups in proteomic analyses.
The exploration of this compound in proteomics research centers on its capacity to interact with and label proteins, thereby facilitating their identification, quantification, and functional characterization. This utility is primarily derived from the electrophilic nature of the aldehyde group and the potential for the phenylcarbamate moiety to act as a recognition element or a site for further chemical modification.
Lysine-Reactivity Profiling and Covalent Targeting
A significant area of exploration for aldehyde-containing compounds in proteomics is in the profiling of lysine (B10760008) reactivity. Lysine residues, with their nucleophilic primary amine side chains, are abundant on protein surfaces and play crucial roles in protein structure and function. The formyl group of this compound can serve as a reactive handle to covalently label these lysine residues.
Recent advancements have highlighted the use of benzaldehyde-based chemical probes for the reversible engagement of conserved catalytic lysines in protein kinases. nih.gov This interaction is based on the formation of a Schiff base (an imine) between the aldehyde and the lysine's amine group under physiological conditions. nih.gov This principle suggests that this compound could be employed in similar "protein painting" strategies to map the surface accessibility of lysines and identify changes in protein conformation or ligand binding sites. nih.govresearchgate.net
Furthermore, the concept of using "scout" fragments, including dicarboxaldehydes, to map ligandable lysines across the entire proteome has been successfully demonstrated. nih.gov These studies provide a strong basis for the potential of monoaldehydes like this compound to be developed into more targeted probes for specific protein classes or even individual proteins of interest. The reactivity of such probes can be fine-tuned by the electronic properties of the phenyl ring, with the methoxy group in the target compound potentially influencing the reactivity of the formyl group.
Table 1: Potential Applications of the Formyl Group in Proteomics
| Application | Principle of Interaction | Potential Insights |
| Lysine Reactivity Profiling | Covalent modification of lysine residues via Schiff base formation. | Identification of accessible and reactive lysines on protein surfaces, providing information on protein structure and conformational changes. |
| Covalent Targeting of Proteins | Formation of a stable or reversible covalent bond with key lysine residues in protein active sites or binding pockets. | Development of specific inhibitors or activity-based probes for enzymes like kinases. |
| Cross-linking Mass Spectrometry | Reaction with proximal nucleophilic amino acid residues on interacting proteins. | Elucidation of protein-protein interactions and the architecture of protein complexes. |
Role of the Phenylcarbamate Moiety
In the context of probe development, the phenylcarbamate can act as a recognition element, contributing to the specificity of the probe for a particular protein or class of proteins through non-covalent interactions. The aromatic ring and the carbamate linkage can participate in hydrogen bonding, hydrophobic interactions, and pi-stacking with amino acid residues in a protein's binding pocket.
Moreover, the phenylcarbamate structure is related to phenyl isocyanates, which are utilized as N-terminal labeling reagents in quantitative proteomics. This suggests that under certain conditions or with specific enzymatic activity, the phenylcarbamate could potentially be cleaved or rearranged to generate a reactive isocyanate, leading to covalent modification of proteins at their N-termini or other nucleophilic sites.
Table 2: Potential Contributions of the Phenylcarbamate Moiety in Proteomic Probes
| Feature | Potential Role | Rationale |
| Recognition Element | Enhances binding affinity and specificity for target proteins. | The aromatic ring and carbamate group can engage in various non-covalent interactions with protein binding sites. |
| Modulation of Reactivity | Influences the electronic properties and steric hindrance around the formyl group. | The substituent on the phenyl ring can alter the electrophilicity of the aldehyde. |
| Platform for Derivatization | Allows for the attachment of reporter tags (e.g., fluorophores, biotin) for visualization or enrichment. | The phenyl ring can be functionalized without directly impeding the reactivity of the formyl group. |
Emerging Research Directions and Future Perspectives
Development of Green Chemistry Methodologies for Synthesis
The principles of green chemistry are paramount in modern synthetic chemistry, aiming to reduce waste and energy consumption. For 4-Formyl-2-methoxyphenyl phenylcarbamate, future research is anticipated to move away from traditional methods that may involve hazardous reagents.
One promising green alternative is the direct synthesis from carbon dioxide, amines, and alcohols. rsc.orgpsu.edu This halogen-free approach offers a sustainable pathway to carbamates, utilizing CO2 as a non-toxic and abundant C1 source. psu.edu The synthesis could potentially proceed by reacting vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), aniline, and carbon dioxide under catalytic conditions. Basic catalysts have shown efficacy in converting aliphatic amines, and research into suitable catalysts for aromatic amines in this context is a key future direction. rsc.org
Another avenue involves the use of dimethyl carbonate (DMC) as a green and versatile reagent. rsc.org DMC is a non-toxic, biodegradable compound that can be used for the reductive methoxycarbonylation of nitroaromatic compounds to form carbamates. rsc.org A potential route for this compound could involve the reaction of a suitable nitro-precursor with DMC.
The table below outlines potential green synthesis routes that could be explored for this compound.
| Green Synthesis Approach | Potential Reactants | Key Advantages |
| CO2 Utilization | Vanillin, Aniline, Carbon Dioxide | Utilizes a greenhouse gas, halogen-free, non-toxic C1 source rsc.orgpsu.edu |
| Dimethyl Carbonate (DMC) | Nitro-precursor of the target molecule, DMC | Biodegradable, non-toxic reagent, potential for chlorine-free process rsc.org |
| Enzymatic Synthesis | Vanillin, Phenyl isocyanate | High selectivity, mild reaction conditions, reduced byproducts |
Unveiling Novel Reactivity and Rearrangement Pathways
The unique combination of an aldehyde, a methoxy (B1213986) group, and a carbamate (B1207046) on a single aromatic ring in this compound suggests a rich and complex reactivity profile waiting to be explored.
The aldehyde group is a versatile functional group that can undergo a variety of transformations. For instance, the Cannizzaro reaction, a characteristic reaction of aldehydes without α-hydrogens like vanillin, could be investigated for this compound under specific conditions. nih.gov Furthermore, the aldehyde can serve as a reactive site for condensation reactions, leading to the formation of Schiff bases, or be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to a diverse range of derivatives. noaa.govresearchgate.net
The carbamate moiety also offers avenues for novel reactivity. Rearrangement reactions, such as the Hofmann and Curtius rearrangements, are traditionally used for carbamate synthesis but could potentially be explored in the reverse direction or for intramolecular transformations. nih.gov The Lossen rearrangement, which converts hydroxamic acids to isocyanates, presents another potential pathway for derivatization if the carbamate can be suitably modified. organic-chemistry.org The interaction between the aldehyde and the carbamate group under various catalytic conditions could lead to unexpected cyclization or rearrangement products, opening up new areas of chemical space.
Advanced In Silico Modeling for Property and Reaction Prediction
In silico modeling is a powerful tool in modern chemistry, enabling the prediction of molecular properties and reaction outcomes, thereby reducing the need for extensive and costly experimental work. youtube.com For this compound, computational methods can be applied to several key areas.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential biological activities of the compound and its derivatives. nih.gov By correlating structural features with biological responses, QSAR can guide the design of new molecules with enhanced or specific activities. nih.gov Pharmacophore modeling can also be employed to identify the essential structural features required for interaction with a biological target. nih.gov
Molecular modeling techniques, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, reactivity, and potential reaction mechanisms of this compound. nih.gov These calculations can provide insights into the stability of intermediates and transition states for various reactions, helping to rationalize observed reactivity and predict new chemical transformations. nih.gov Such computational studies are crucial for understanding the fundamental chemistry of this molecule and for designing future experiments.
| In Silico Modeling Technique | Application for this compound |
| QSAR | Prediction of potential biological activities and toxicity nih.gov |
| Pharmacophore Modeling | Identification of key structural features for biological interactions nih.gov |
| Density Functional Theory (DFT) | Investigation of electronic structure, reactivity, and reaction mechanisms nih.gov |
Integration in Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net The aldehyde functionality of this compound makes it an ideal candidate for integration into various MCRs.
For example, it could serve as the aldehyde component in the synthesis of dihydropyrano[2,3-c]pyrazoles, which have shown therapeutic potential. researchgate.net Vanillin and its derivatives have already been successfully used in the synthesis of Mannich base derivatives through one-pot multicomponent reactions. nih.govdovepress.com These reactions, often carried out using green chemistry principles like the grindstone method, can produce a library of structurally diverse compounds for biological screening. nih.govdovepress.com
Future research could explore the use of this compound in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions, leading to the rapid generation of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net The presence of the carbamate group could influence the stereochemical outcome of these reactions, a possibility that warrants investigation.
Sustainable Synthesis and Industrial Scale-Up Considerations (for chemical intermediates)
The industrial production of fine chemicals and pharmaceutical intermediates is increasingly governed by the principles of sustainability and economic viability. For derivatives of this compound to be considered as viable chemical intermediates, their synthesis must be scalable and environmentally friendly.
The parent compound, vanillin, is already produced on an industrial scale from various sources, including lignin (B12514952), a byproduct of the paper industry, and guaiacol (B22219). wikipedia.orgsphinxsai.com While lignin-based vanillin is considered to have a richer flavor profile, the majority of synthetic vanillin is currently produced from petrochemical precursors. wikipedia.org There is a growing interest in developing biotechnological methods for vanillin production, for instance, using microorganisms to convert ferulic acid. wikipedia.org
For the industrial scale-up of this compound synthesis, several factors need to be considered. The chosen synthetic route should utilize readily available and inexpensive starting materials. The process should be designed to minimize waste generation and energy consumption. The use of catalysts that can be easily recovered and recycled is also a key consideration. For instance, the guaiacol and glyoxylic acid method for vanillin synthesis has been optimized to improve yield and reduce the formation of byproducts, and similar process optimization would be necessary for any large-scale production of its derivatives. google.comgoogle.com
The table below summarizes key considerations for the sustainable industrial synthesis of intermediates derived from this compound.
| Consideration | Importance for Industrial Scale-Up |
| Raw Material Sourcing | Preference for renewable feedstocks like lignin or bio-based precursors wikipedia.org |
| Process Efficiency | High-yield reactions with minimal byproducts to reduce purification costs google.com |
| Catalyst Selection | Use of recyclable and environmentally benign catalysts |
| Solvent Choice | Preference for green solvents or solvent-free reaction conditions |
| Waste Management | Development of processes that minimize or recycle waste streams google.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Formyl-2-methoxyphenyl phenylcarbamate, and how are reaction yields optimized?
- Methodology : The compound is typically synthesized via esterification of 4-formyl-2-methoxyphenol with phenyl isocyanate under controlled conditions. Purification involves column chromatography (e.g., using n-pentane:EtOAc gradients) and characterization via IR, NMR, and mass spectrometry . To optimize yields, variables such as reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalytic bases (e.g., triethylamine) are systematically tested.
Q. How is this compound characterized using spectroscopic techniques?
- Methodology :
- IR spectroscopy : Identifies carbonyl (C=O) stretches (1680–1700 cm⁻¹) and carbamate NH stretches (3300–3400 cm⁻¹) .
- NMR : H NMR confirms methoxy (-OCH) at δ 3.8–4.0 ppm and formyl (-CHO) protons at δ 9.8–10.0 ppm. C NMR resolves carbamate carbonyls (δ 150–155 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular weight and fragmentation patterns.
Q. What analytical techniques are recommended for purity assessment and batch consistency?
- Methodology : Elemental analysis (%C, %H, %N) and HPLC with UV detection (λ = 254 nm) ensure purity >95%. Melting point analysis (e.g., 147–150°C) and TLC (R values) confirm batch reproducibility .
Advanced Research Questions
Q. How can molecular docking studies predict the COX-1 inhibitory activity of this compound?
- Methodology : Use AutoDock Tools or similar software to dock the compound into COX-1 (PDB ID: 1CQE). Validate models by comparing computed binding energies (e.g., -7.70 kcal/mol) with experimental IC values. Ensure RMSD <2 Å during validation to confirm docking reliability .
Q. How should researchers address discrepancies in spectral data between synthetic batches?
- Methodology : Cross-validate with elemental analysis and repeat synthesis under inert atmospheres to exclude oxidation byproducts. Use deuterated solvents to eliminate solvent-shift artifacts in NMR. Compare with literature-reported spectral benchmarks .
Q. What strategies are effective for designing derivatives with enhanced anticancer activity?
- Methodology : Modify substituents on the phenylcarbamate moiety (e.g., halogenation or methoxy-group repositioning) guided by SAR studies. Prioritize derivatives with lower computed binding energies (via docking) and validate with in vitro assays (e.g., HepG2 cytotoxicity) .
Q. How can reaction conditions be optimized to minimize side products during carbamate formation?
- Methodology : Employ slow addition of phenyl isocyanate to avoid exothermic side reactions. Use scavengers (e.g., molecular sieves) to sequester moisture. Monitor reaction progress via FT-IR for real-time carbonyl group tracking .
Q. What computational and experimental approaches are used to analyze structure-activity relationships (SAR) for anticancer mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
